ethyl 5'-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3'-bithiophene]-4'-carboxylate
Overview
Description
Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a benzamido group, and a bithiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Mechanism of Action
Target of Action
It is known that the compound may be used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate, a precursor for al[18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .
Mode of Action
The compound is a succinimidyl ester functionalized tetrazine . Succinimidyl ester will react with amines for small molecule, biomolecule, or surface modification. Tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . This reaction is part of the inverse electron demand Diels-Alder cycloaddition reactions .
Biochemical Pathways
Tetrazines have proven useful in bioorthogonal reactions for many biological imaging and bioconjugation applications .
Result of Action
It is known that the compound can be used in the synthesis of a precursor for a radio ligand useful in pet imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved by reacting succinic anhydride with an amine to form the pyrrolidinone ring.
Benzamido Group Introduction: The benzamido group can be introduced through an amide coupling reaction between the pyrrolidinone derivative and a benzoyl chloride.
Bithiophene Synthesis: The bithiophene moiety can be synthesized via a Stille coupling reaction between a thiophene derivative and a stannylated thiophene.
Final Coupling: The final step involves coupling the benzamido-pyrrolidinone intermediate with the bithiophene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares the pyrrolidinone ring but differs in the overall structure and functional groups.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Contains the pyrrolidinone ring and amido linkage but has different substituents.
Uniqueness
Ethyl 5’-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-[2,3’-bithiophene]-4’-carboxylate is unique due to its combination of a bithiophene moiety with a benzamido-pyrrolidinone structure, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S2/c1-2-29-22(28)19-15(16-7-4-10-30-16)12-31-21(19)23-20(27)13-5-3-6-14(11-13)24-17(25)8-9-18(24)26/h3-7,10-12H,2,8-9H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAMESSIVEFMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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